Driselase

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Driselase is a complex enzyme mixture derived from the fungus Basidiomycetes sp. It is primarily used for its ability to degrade plant cell walls, making it a valuable tool in various scientific and industrial applications. The enzyme mixture contains cellulase, hemicellulase, pectinase, and other glycoside hydrolases, which collectively facilitate the breakdown of complex carbohydrates in plant cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions

Driselase is typically prepared by cultivating the Basidiomycetes sp. fungus under specific conditions that promote the production of the desired enzymes. The cultivation process involves growing the fungus in a nutrient-rich medium, followed by the extraction and purification of the enzyme mixture. The optimal conditions for enzyme production include a temperature range of 25-30°C and a pH of 5.0-6.0 .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale fermentation processes. The fungus is grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize enzyme yield. After fermentation, the enzyme mixture is extracted, purified, and formulated into a powder or liquid form for various applications .

Chemical Reactions Analysis

Types of Reactions

Driselase undergoes several types of chemical reactions, primarily involving the hydrolysis of complex carbohydrates. The key reactions include:

Oxidation and Reduction: While this compound primarily functions as a hydrolytic enzyme, it can also participate in oxidation-reduction reactions, particularly in the presence of specific cofactors.

Common Reagents and Conditions

The enzymatic activity of this compound is influenced by factors such as pH, temperature, and the presence of specific ions. Common reagents used in reactions involving this compound include:

Sodium acetate buffer: Maintains the optimal pH for enzyme activity.

Mannitol: Used as an osmotic stabilizer during protoplast preparation.

Calcium and magnesium ions: Enhance enzyme activity by stabilizing the enzyme structure.

Major Products Formed

The primary products formed from reactions involving this compound are simple sugars such as glucose, xylose, and galacturonic acid. These products result from the hydrolysis of cellulose, hemicellulose, and pectin, respectively .

Scientific Research Applications

Driselase has a wide range of scientific research applications, including:

Plant Cell Wall Analysis: Used to digest plant cell walls for the extraction and analysis of cell wall components.

Protoplast Preparation: Facilitates the removal of cell walls to produce protoplasts, which are used in genetic transformation and other cellular studies.

Feruloylated Oligosaccharides Isolation: Employed in the isolation and purification of feruloylated oligosaccharides from plant materials.

Metabolic Studies: Utilized in studies investigating the effects of dietary components on metabolic parameters, such as glucose and lipid metabolism.

Mechanism of Action

Driselase exerts its effects through the enzymatic hydrolysis of complex carbohydrates in plant cell walls. The enzyme mixture targets various polysaccharides, breaking them down into simpler sugars. The key molecular targets include cellulose, hemicellulose, and pectin. The hydrolysis process involves the cleavage of glycosidic bonds, facilitated by the catalytic activity of the enzymes present in this compound .

Comparison with Similar Compounds

Driselase is unique due to its broad spectrum of enzyme activities, which allows it to effectively degrade a wide range of plant cell wall components. Similar compounds include:

Cellulase: Specifically targets cellulose but lacks the broad-spectrum activity of this compound.

Pectinase: Primarily hydrolyzes pectin, with limited activity on other polysaccharides.

Hemicellulase: Targets hemicellulose but does not effectively degrade cellulose or pectin.

This compound’s combination of cellulase, hemicellulase, and pectinase activities makes it a versatile tool for plant cell wall degradation and related applications.

Properties

CAS No. |

85186-71-6 |

|---|---|

Molecular Formula |

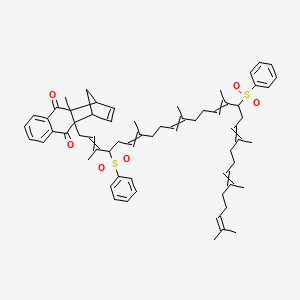

C63H78O6S2 |

Molecular Weight |

995.4 g/mol |

IUPAC Name |

2-[4,16-bis(benzenesulfonyl)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-11-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |

InChI |

InChI=1S/C63H78O6S2/c1-45(2)22-18-23-46(3)24-19-26-48(5)36-40-58(70(66,67)54-30-12-10-13-31-54)50(7)29-21-28-47(4)25-20-27-49(6)37-41-59(71(68,69)55-32-14-11-15-33-55)51(8)42-43-63-53-39-38-52(44-53)62(63,9)60(64)56-34-16-17-35-57(56)61(63)65/h10-17,22,24-25,29-39,42,52-53,58-59H,18-21,23,26-28,40-41,43-44H2,1-9H3 |

InChI Key |

DCOQAGJHKBSTAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCC(C(=CCCC(=CCCC(=CCC(C(=CCC12C3CC(C1(C(=O)C4=CC=CC=C4C2=O)C)C=C3)C)S(=O)(=O)C5=CC=CC=C5)C)C)C)S(=O)(=O)C6=CC=CC=C6)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393884.png)

![5-Butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13393887.png)

![N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13393911.png)